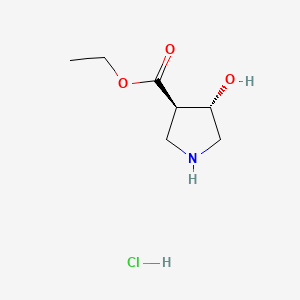

Ethyl trans-4-hydroxypyrrolidine-3-carboxylate;hydrochloride

Beschreibung

Ethyl trans-4-hydroxypyrrolidine-3-carboxylate hydrochloride is a pyrrolidine derivative characterized by a hydroxyl group at the trans-4 position and an ethyl ester at the 3-position, with a hydrochloride salt enhancing its solubility and stability. This compound is widely used as a chiral intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and metabolic disorders. Its stereochemistry and functional groups make it a versatile scaffold for drug development .

Eigenschaften

Molekularformel |

C7H14ClNO3 |

|---|---|

Molekulargewicht |

195.64 g/mol |

IUPAC-Name |

ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)5-3-8-4-6(5)9;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |

InChI-Schlüssel |

NSMMWYHDNYTZAD-KGZKBUQUSA-N |

Isomerische SMILES |

CCOC(=O)[C@@H]1CNC[C@H]1O.Cl |

Kanonische SMILES |

CCOC(=O)C1CNCC1O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and Initial Esterification

- Primary Raw Material : Glycine ethyl ester or related amino acid esters serve as the starting point.

- Esterification : The carboxylic acid group of the precursor is esterified using C1–C12 linear or branched alkyl alcohols under acidic conditions (e.g., halogen acids or sulfuric acid) at temperatures ranging from 0 °C to reflux (~150 °C).

- Reaction Conditions : Acidic catalysis with 1 to 10 equivalents of acid; reaction monitored for completion without intermediate purification to streamline the process.

This step yields ethyl esters that serve as substrates for lactam formation.

Lactam Cyclization

- The ester intermediates undergo intramolecular cyclization to form lactams (pyrrolidinones).

- This step is often performed consecutively after esterification without isolation of intermediates, enhancing process efficiency.

- Cyclization conditions involve controlled heating and acidic or neutral pH adjustments.

Amide Reduction to Pyrrolidine

- The lactam carbonyl group is reduced to the corresponding pyrrolidine ring using selective reducing agents such as sodium borohydride or catalytic hydrogenation.

- Reaction quenching with methanol followed by acidification (pH < 1.2 with concentrated hydrochloric acid) facilitates precipitation and isolation of the product.

- Filtration and concentration under reduced pressure yield crude pyrrolidine derivatives.

Enantioselective Hydrolysis and Enzymatic Resolution

- Enzyme-catalyzed enantioselective hydrolysis of racemic 3,4-trans-disubstituted pyrrolidinone compounds can be employed to obtain optically pure intermediates.

- Lipase-catalyzed esterification and hydrolysis steps improve enantiomeric excess without chromatographic purification.

- This biocatalytic approach reduces cost and complexity, especially at industrial scales.

Final Conversion to Hydrochloride Salt

- The free base pyrrolidine derivative is converted to the hydrochloride salt by treatment with concentrated hydrochloric acid at low temperature (around 5–10 °C).

- This step ensures enhanced stability, crystallinity, and ease of handling.

- The product is isolated by filtration and drying under reduced pressure.

Comparative Table of Preparation Steps

| Step | Description | Typical Conditions | Notes |

|---|---|---|---|

| Esterification | Carboxylic acid to ethyl ester | Acid catalysis (HX, H2SO4), 0–150 °C | No intermediate purification |

| Lactam Cyclization | Intramolecular cyclization to pyrrolidinone | Heating under acidic/neutral pH | Often one-pot with esterification |

| Amide Reduction | Reduction of lactam carbonyl to pyrrolidine | NaBH4 or catalytic hydrogenation | Quenched with MeOH, acidified |

| Enzymatic Resolution | Enantioselective hydrolysis of racemic lactams | Lipase catalysis at mild conditions | Avoids chromatography |

| Hydrochloride Salt Formation | Acidification to form stable salt | HCl, 5–10 °C | Facilitates isolation |

Research Findings and Industrial Insights

- Efficiency : The methods emphasize consecutive reactions without intermediate purifications, reducing solvent use and processing time.

- Stereochemical Control : Enzymatic steps provide high enantiomeric excess, crucial for pharmaceutical applications.

- Yield : Reported yields for key steps such as amide reduction and enzymatic hydrolysis are high, often exceeding 80–90%.

- Purification : The improved methods avoid chromatographic purification, which is costly and inefficient at scale.

- Applications : The compound serves as a key intermediate for calcium channel blockers, carbapenem antibiotics, and other chiral drugs.

Additional Notes

- The compound’s preparation is closely related to methods used for preparing (S)-3-hydroxypyrrolidine and related stereoisomers.

- Alternative synthetic routes involve chemical or enzymatic transformations of racemic mixtures, followed by selective isolation of desired enantiomers.

- Industrial scale processes focus on cost-effectiveness, environmental considerations, and minimizing purification steps.

Analyse Chemischer Reaktionen

Enzyme-Catalyzed Enantioselective Hydrolysis

The compound serves as a precursor in enzymatic resolutions to achieve enantiomerically enriched products. A patented method (CA2568836C) describes its use in lipase-catalyzed enantioselective hydrolysis of racemic 3,4-trans-disubstituted pyrrolidinones. This reaction produces either (3R,4R) or (3S,4S) enantiomers in high enantiomeric excess (ee >98%) without chromatographic purification .

Key Steps :

-

Substrate : Racemic pyrrolidinone derivatives.

-

Enzymes : Lipases (e.g., Candida antarctica lipase B).

-

Conditions : Aqueous buffer, pH 7–8, 25–40°C.

-

Outcome : Hydrolysis of the ester group yields enantiopure hydroxy acids.

Ester Hydrolysis and Transesterification

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization .

Hydroxyl Group Functionalization

The secondary hydroxyl group at the 4-position participates in etherification, glycosylation, and Mitsunobu reactions. For example:

-

Etherification : Reaction with alkyl halides (e.g., benzyl bromide) under basic conditions (K₂CO₃, DMF, 60°C) yields protected derivatives .

-

Mitsunobu Reaction : Used for stereochemical inversion with DIAD/Ph₃P, enabling access to non-natural stereoisomers .

Pyrrolidine Ring Modifications

The pyrrolidine ring undergoes cyclization and ring-opening reactions:

-

Cyclization : Treatment with Boc₂O (di-tert-butyl dicarbonate) in CH₂Cl₂ forms N-Boc-protected derivatives, crucial for peptide synthesis .

-

Ring-Opening : Reaction with NaN₃/NH₄Cl in MeOH/H₂O at 60°C generates bicyclic intermediates, which are hydrogenated (Pd/C, H₂) to yield amino alcohols .

Example Protocol :

textStep 1: NaN₃ (3.5 eq), NH₄Cl (2 eq), MeOH/H₂O (8:1), 60°C, 12h. Step 2: 10% Pd/C, H₂ (1 atm), RT, 6h → 3-Amino-4-hydroxypyrrolidine (82% yield)[4].

Salt Formation and Solubility

As a hydrochloride salt, the compound exhibits high water solubility, facilitating reactions in polar solvents. Neutralization (NaHCO₃) is required for reactions sensitive to acidic conditions .

Wissenschaftliche Forschungsanwendungen

Ethyl trans-4-hydroxypyrrolidine-3-carboxylate;hydrochloride has numerous applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: It serves as a precursor for the synthesis of biologically active compounds and is used in studies related to enzyme inhibition and protein interactions.

Medicine: It is investigated for its potential therapeutic properties, including its role in drug development and as a model compound in pharmacological studies.

Wirkmechanismus

The mechanism of action of ethyl trans-4-hydroxypyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Vergleich Mit ähnlichen Verbindungen

Critical Analysis of Key Differences

- Hydroxyl Group : The trans-4-hydroxyl group distinguishes the target compound by improving solubility and enabling hydrogen bonding, critical for binding to polar enzyme active sites.

- Hydrochloride Salt : Common across analogs to enhance crystallinity and bioavailability .

- Aryl vs. Alkyl Substituents : Aryl groups increase lipophilicity but may reduce metabolic stability compared to hydroxyl or alkyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.